![molecular formula C40H24Cl4N2S B14506394 N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] CAS No. 63168-29-6](/img/structure/B14506394.png)
N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] is a complex organic compound characterized by its unique structure, which includes sulfanediyl and phenylene groups linked to bis(4-chlorophenyl)ethen-1-imine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] typically involves the reaction of 4,4’-diaminodiphenyl sulfide with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are often used to obtain high-purity products.
化学反应分析
Types of Reactions
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like hydroxylamine, ammonia; often in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
科学研究应用
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] involves its interaction with specific molecular targets. In biological systems, the compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The presence of sulfanediyl and phenylene groups allows the compound to interact with hydrophobic regions of proteins, while the imine groups can form covalent bonds with nucleophilic residues, such as cysteine or lysine.
相似化合物的比较
Similar Compounds
- N,N’-[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfonium) bis[hexafluoroantimonate (1-)]
- 1,1’-(Sulfanediyldi-4,1-phenylene)diethanone
- 1,1’-(Sulfanediyldi-4,1-phenylene)bis(2,2-dihydroxyethanone)
Uniqueness
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] is unique due to its combination of sulfanediyl and phenylene groups with bis(4-chlorophenyl)ethen-1-imine moieties. This structure imparts specific chemical and physical properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry.
属性
CAS 编号 |
63168-29-6 |
|---|---|
分子式 |
C40H24Cl4N2S |
分子量 |
706.5 g/mol |
IUPAC 名称 |
N-[4-[4-[2,2-bis(4-chlorophenyl)ethenylideneamino]phenyl]sulfanylphenyl]-2,2-bis(4-chlorophenyl)ethenimine |
InChI |
InChI=1S/C40H24Cl4N2S/c41-31-9-1-27(2-10-31)39(28-3-11-32(42)12-4-28)25-45-35-17-21-37(22-18-35)47-38-23-19-36(20-24-38)46-26-40(29-5-13-33(43)14-6-29)30-7-15-34(44)16-8-30/h1-24H |
InChI 键 |
SAAFIYXZRZGUBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=C=NC2=CC=C(C=C2)SC3=CC=C(C=C3)N=C=C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid](/img/structure/B14506322.png)

![2-[3-Oxo-3-(2-oxocyclohexyl)propyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14506330.png)
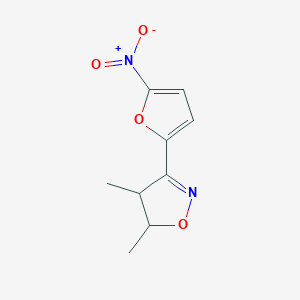
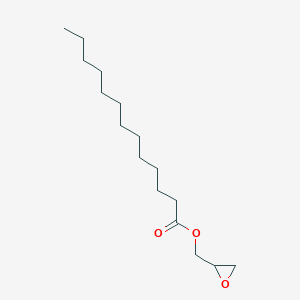
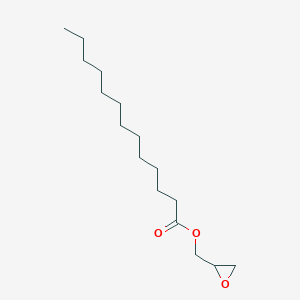

![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
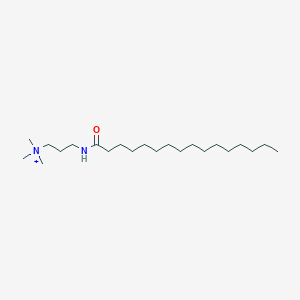
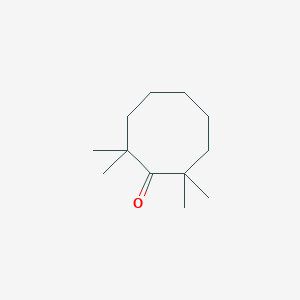
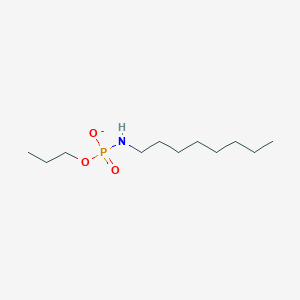
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)

